tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19911942
InChI: InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
SMILES:
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC19911942

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name tert-butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
Standard InChI Key UXAWXZDXVOYLII-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]1CN2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the diazabicyclo[2.2.1]heptane family, characterized by a norbornane-like framework with two nitrogen atoms at positions 2 and 5. The tert-butyloxycarbonyl (Boc) group at position 2 confers steric protection and modulates reactivity. Stereochemistry at bridgehead carbons (1R,4S) influences spatial orientation, potentially altering intermolecular interactions and biological activity .

Table 1: Key Physicochemical Properties of Analogous Derivatives

PropertyValue (for (1S,4S) isomer)
CAS Number113451-59-5
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.262 g/mol
Density1.1±0.1 g/cm³
Boiling Point276.4±15.0 °C
Melting Point74–76 °C
Flash Point120.9±20.4 °C
LogP0.41
Vapor Pressure (25°C)0.0±0.6 mmHg

Synthetic Pathways and Optimization

Classical Synthesis

The (1S,4S) isomer is synthesized via a [3+2] cycloaddition between a diamine precursor and tert-butyl chloroformate, as reported by Rosen et al. (1988) . Key steps include:

  • Precursor Activation: Reaction of 1,2-diaminocyclohexane with Boc anhydride under basic conditions.

  • Cyclization: Intramolecular nucleophilic attack forms the bicyclic framework.

  • Purification: Crystallization from hexane/ethyl acetate yields 99% purity .

Modern Modifications

Huang et al. (2009) optimized the route using microwave-assisted synthesis, reducing reaction time from 24 hours to 2 hours while maintaining 76% yield . Catalytic asymmetric methods remain underdeveloped for the (1R,4S) configuration, highlighting a research gap.

Physicochemical and Spectroscopic Properties

Stability and Solubility

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while stabilizing the compound against hydrolysis. LogP = 0.41 suggests moderate lipophilicity, suitable for membrane permeability in drug design.

Spectroscopic Fingerprints

  • IR: Strong carbonyl stretch at 1690–1710 cm⁻¹ (Boc C=O).

  • NMR: Distinct splitting patterns for bridgehead protons (δ 3.2–4.1 ppm) and tert-butyl singlet (δ 1.4 ppm) .

Reactivity and Functionalization

Boc Deprotection

Treatment with HCl/dioxane or TFA cleaves the Boc group, generating a free amine. This step is critical for further derivatization in medicinal chemistry .

Ring-Opening Reactions

Electrophilic agents (e.g., alkyl halides) selectively functionalize the less hindered nitrogen (position 5), enabling diverse analog synthesis.

Pharmacological and Industrial Applications

Drug Discovery Scaffold

The rigid bicyclic core serves as a conformational restraint in protease inhibitors and GPCR modulators. While direct studies on the (1R,4S) isomer are lacking, its (1S,4S) counterpart shows preliminary activity in kinase inhibition assays .

Catalytic Applications

Chiral derivatives act as ligands in asymmetric catalysis. For example, Pd complexes of related diazabicycloheptanes achieve 90% ee in Suzuki–Miyaura couplings .

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